molecular formula C20H13Br2N5O2 B11667972 N,N'-bis(4-bromophenyl)-6-nitroquinoxaline-2,3-diamine

N,N'-bis(4-bromophenyl)-6-nitroquinoxaline-2,3-diamine

Cat. No.: B11667972
M. Wt: 515.2 g/mol
InChI Key: DHAUSORYMSJREF-UHFFFAOYSA-N
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Description

N2,N3-BIS(4-BROMOPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE is a complex organic compound known for its unique chemical structure and properties This compound is part of the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N3-BIS(4-BROMOPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE typically involves multi-step organic reactions. One common method involves the reaction of pyrazine-2,3-dicarboxylic acid with 4-bromoaniline in the presence of a dehydrating agent such as triphenyl phosphite. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N2,N3-BIS(4-BROMOPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N2,N3-BIS(4-BROMOPHENYL)-6-AMINOQUINOXALINE-2,3-DIAMINE, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

N2,N3-BIS(4-BROMOPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N3-BIS(4-BROMOPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl groups can engage in hydrophobic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N2,N3-BIS(4-METHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE
  • N2,N3-BIS(4-CHLOROPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE
  • N2,N3-BIS(4-FLUOROPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE

Uniqueness

N2,N3-BIS(4-BROMOPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H13Br2N5O2

Molecular Weight

515.2 g/mol

IUPAC Name

2-N,3-N-bis(4-bromophenyl)-6-nitroquinoxaline-2,3-diamine

InChI

InChI=1S/C20H13Br2N5O2/c21-12-1-5-14(6-2-12)23-19-20(24-15-7-3-13(22)4-8-15)26-18-11-16(27(28)29)9-10-17(18)25-19/h1-11H,(H,23,25)(H,24,26)

InChI Key

DHAUSORYMSJREF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2NC4=CC=C(C=C4)Br)Br

Origin of Product

United States

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